5-Tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride
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Overview
Description
5-Tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound with the molecular formula C8H14ClN3O2S. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science . The compound is characterized by the presence of a triazole ring, which is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms .
Preparation Methods
The synthesis of 5-Tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol with chlorosulfonic acid, resulting in the formation of the sulfonyl chloride derivative . The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
5-Tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles, such as amines, alcohols, and thiols, to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include chlorosulfonic acid, amines, alcohols, and thiols . The major products formed depend on the specific reaction conditions and the nature of the nucleophiles involved .
Scientific Research Applications
5-Tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antifungal, antibacterial, and anticancer agents.
Biological Research: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Agriculture: It is utilized in the synthesis of agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The sulfonyl chloride group can also react with nucleophilic sites on proteins and other biomolecules, modifying their function and activity .
Comparison with Similar Compounds
5-Tert-butyl-4-ethyl-4H-1,2,4-triazole-3-sulfonyl chloride can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal agent with enhanced activity and broader spectrum.
Rufinamide: An antiepileptic drug with a triazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfonyl chloride group, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H14ClN3O2S |
---|---|
Molecular Weight |
251.73 g/mol |
IUPAC Name |
5-tert-butyl-4-ethyl-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C8H14ClN3O2S/c1-5-12-6(8(2,3)4)10-11-7(12)15(9,13)14/h5H2,1-4H3 |
InChI Key |
CZHPNQVHRWVUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1S(=O)(=O)Cl)C(C)(C)C |
Origin of Product |
United States |
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